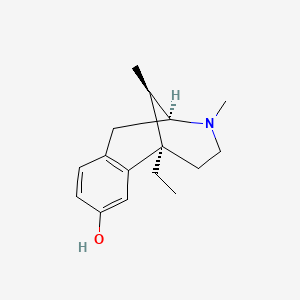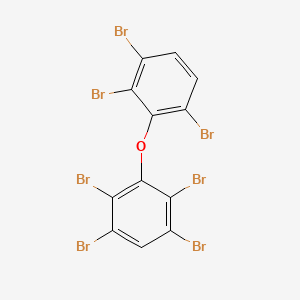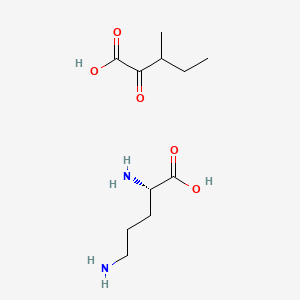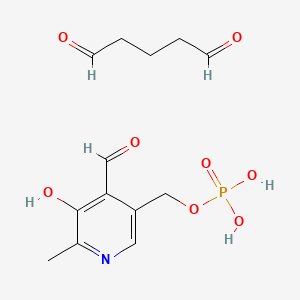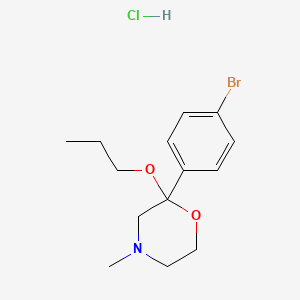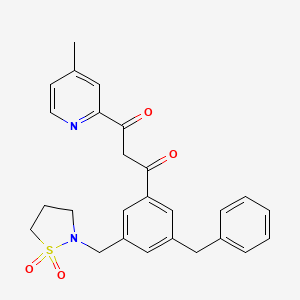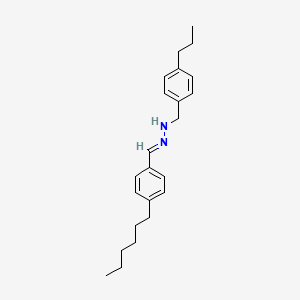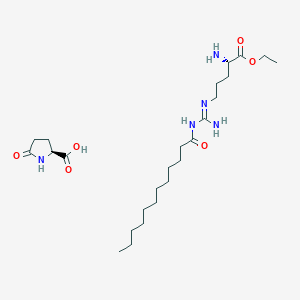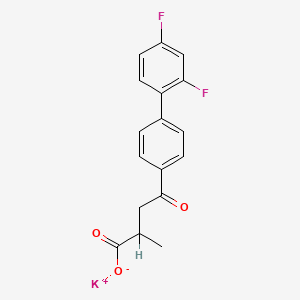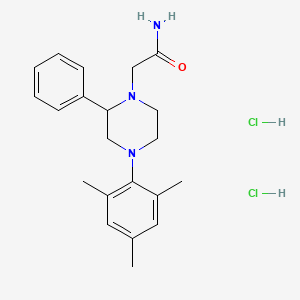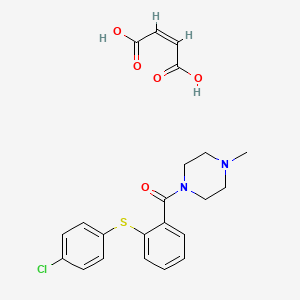
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate is a complex organic compound with significant potential in various scientific fields. This compound features a benzoyl group attached to a piperazine ring, which is further substituted with a 4-chlorophenylthio group. The hydrogen maleate salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with benzoyl chloride in the presence of a base such as triethylamine to form 2-(4-chlorophenylthio)benzoyl chloride.
Piperazine Derivative Formation: The benzoyl chloride intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield 1-(2-(4-chlorophenylthio)benzoyl)-4-methylpiperazine.
Salt Formation: Finally, the product is treated with maleic acid to form the hydrogen maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate undergoes several types of chemical reactions:
Oxidation: The sulfur atom in the 4-chlorophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the 4-chlorophenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(4-Chlorophenylthio)benzoyl)-4-ethylpiperazine
- 1-(2-(4-Chlorophenylthio)benzoyl)-4-phenylpiperazine
Uniqueness
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its hydrogen maleate salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
93288-94-9 |
|---|---|
Molekularformel |
C22H23ClN2O5S |
Molekulargewicht |
462.9 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;[2-(4-chlorophenyl)sulfanylphenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H19ClN2OS.C4H4O4/c1-20-10-12-21(13-11-20)18(22)16-4-2-3-5-17(16)23-15-8-6-14(19)7-9-15;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
JNBRLFVBGRXAOE-BTJKTKAUSA-N |
Isomerische SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


